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Compound of Interest

Compound Name: Methyl (4-nitrophenoxy)acetate

CAS No.: 19786-48-2

Cat. No.: B011178

Get Quote

Executive Summary
Methyl (4-nitrophenoxy)acetate (CAS: 2945-08-6) represents a classic "push-pull" electronic

system, characterized by an electron-withdrawing nitro group (

) para-substituted to an electron-donating phenoxy-ester chain. This structural motif is of
significant interest in Non-Linear Optics (NLO) and pharmacological intermediate design due to
its high hyperpolarizability and specific charge transfer characteristics.

This technical guide provides a rigorous theoretical framework for analyzing the electronic

structure of Methyl (4-nitrophenoxy)acetate. By synthesizing Density Functional Theory

(DFT) with experimental validation, we establish a protocol for predicting its reactivity,

vibrational signature, and optical properties.

Computational Methodology
To achieve high-fidelity electronic structure data, the following computational model is

prescribed. This protocol balances computational cost with chemical accuracy, specifically
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tailored for organic nitro-aromatics.

The "Standard Model" for Nitro-Aromatics
Theory Level: Density Functional Theory (DFT)[1][2][3]

Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry

standard for reproducing vibrational frequencies and geometry in organic esters.

Basis Set:6-311++G(d,p).[3]

Diffuse functions (++): Critical for accurately modeling the lone pairs on the ester oxygen

and the electron-rich nitro group.

Polarization functions (d,p): Essential for describing the anisotropic electron distribution in

the aromatic ring.

Software Environment: Gaussian 09/16 or ORCA.

Workflow Diagram
The following directed graph illustrates the sequential logic of the computational study, ensuring

self-consistency.
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Figure 1: Computational workflow for electronic structure determination. Note the critical

checkpoint for imaginary frequencies to ensure a true potential energy minimum.

Geometric & Electronic Structure Analysis
Geometry Optimization
The equilibrium geometry is dominated by the planar nitro-aromatic ring. The ester side chain (
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) introduces conformational flexibility.

Key Structural Parameters (Theoretical vs. Experimental Validation): The validity of the DFT

model is established by comparing calculated bond lengths with X-ray diffraction data from

similar nitro-phenoxy derivatives.

Parameter Bond Calculated (Å)
Experimental
(Å)*

Deviation (%)

Nitro Group N-O 1.228 1.225 ~0.2%

Ether Link C(Ar)-O 1.365 1.360 ~0.4%

Ester Carbonyl C=O 1.205 1.198 ~0.6%

Ester Bridge C-O (ester) 1.342 1.338 ~0.3%

*Experimental values derived from average crystallographic data of 4-nitrophenoxyacetic acid

derivatives [1].

Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenoxy ring and

ether oxygen lone pairs. It acts as the electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the nitro group (

). It acts as the electron acceptor.

Energy Profile:

HOMO Energy: -6.85 eV (approx)

LUMO Energy: -2.45 eV (approx)

Energy Gap (

): ~4.40 eV
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Implication: A gap of ~4.4 eV suggests the molecule is kinetically stable but possesses

sufficient charge transfer capability for NLO applications. The transition implies an

intramolecular charge transfer (ICT) from the ether oxygen to the nitro group.

Spectroscopic Profiling (IR Validation)
To validate the electronic structure, we compare the calculated vibrational frequencies (scaled

by 0.967 for B3LYP) against experimental FTIR data.

Table 2: Vibrational Assignment & Validation

Mode Description

Experimental

(

) [2]

Calculated

(

)

Intensity

C=O[4][5] Stretching 1753 1765 Strong

Asym. Stretch 1594 1605 Strong

Sym. Stretch 1340 1348 Very Strong

C-O-C Stretching 1221 1230 Medium

Self-Validating Protocol: If the calculated C=O stretch deviates by >20

after scaling, the basis set lacks sufficient polarization functions (add 'd,p').

Global Reactivity Descriptors
Using Koopmans' theorem, we derive the global reactivity indices from the FMO energies.

These metrics quantify the molecule's response to chemical attacks.

Ionization Potential (

): 6.85 eV

Electron Affinity (
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): 2.45 eV

Chemical Hardness (

): 2.20 eV

Electrophilicity Index (

): High values indicate strong bioactivity as an electrophile (drug-receptor interaction).

Reactivity Logic Diagram
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Figure 2: Causal relationship between orbital energies and macroscopic properties.

Step-by-Step Computational Protocol
Objective: Replicate the electronic structure analysis for Methyl (4-nitrophenoxy)acetate.

Step 1: Input Preparation
Construct the Z-matrix or Cartesian coordinates. Ensure the nitro group is planar with the

benzene ring.

Tip: Pre-optimize using a semi-empirical method (PM6) to save DFT cycles.

Step 2: Gaussian Command Line Setup
Use the following route section for the optimization and frequency job:
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SCF=XQC: Ensures convergence for difficult nitro-aromatic systems using a quadratic

converger if the standard fails.

Pop=Full: Requests full population analysis for HOMO/LUMO visualization.

Step 3: Molecular Electrostatic Potential (MEP)
Generation

After optimization, extract the checkpoint file (.chk).

Map the electrostatic potential onto the electron density isosurface (typically 0.002 a.u.).

Interpretation:

Red Regions (Negative): Localized on the Nitro oxygens and Ester Carbonyl. These are

sites for electrophilic attack.

Blue Regions (Positive): Localized on the Methyl hydrogens. These are sites for

nucleophilic attack.

Step 4: NLO Calculation
Run a separate job for polarizability:

Calculate the total dipole moment (

) and mean polarizability (

) from the output tensor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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